molecular formula C25H19ClN4O2 B11194780 5-(4-chlorophenyl)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide

5-(4-chlorophenyl)-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide

Cat. No.: B11194780
M. Wt: 442.9 g/mol
InChI Key: VVFFLMCPINRMCO-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a benzotriazole moiety, and chlorophenyl and dimethylphenyl groups

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Moiety: This step involves the cyclization of appropriate precursors to form the benzotriazole ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.

    Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the benzotriazole moiety with the furan ring and the chlorophenyl group under specific reaction conditions, such as the use of catalysts and solvents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Benzotriazole Derivatives: Compounds with similar benzotriazole moieties, which may have different substituents and functional groups.

    Furan Derivatives: Compounds with furan rings, which may have different aromatic or aliphatic substituents.

    Chlorophenyl Compounds: Compounds with chlorophenyl groups, which may have different heterocyclic or aromatic rings.

Properties

Molecular Formula

C25H19ClN4O2

Molecular Weight

442.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C25H19ClN4O2/c1-15-3-9-20(13-16(15)2)30-28-21-10-8-19(14-22(21)29-30)27-25(31)24-12-11-23(32-24)17-4-6-18(26)7-5-17/h3-14H,1-2H3,(H,27,31)

InChI Key

VVFFLMCPINRMCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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